molecular formula C19H27F3N2O2 B2357205 tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate CAS No. 2197054-42-3

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

Cat. No. B2357205
M. Wt: 372.432
InChI Key: GNKZUSUFRLNVPL-UHFFFAOYSA-N
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Description

The compound tert-butyl (2- (trifluoromethyl)pyridin-4-yl)methylcarbamate is similar in structure.


Synthesis Analysis

While specific synthesis information for the requested compound was not found, a related compound, rac-tert-butyl N-{[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methyl}carbamate, has been studied .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl carbamate, is available . It has a molecular weight of 117.1463 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl carbamate, are available . It has a molecular weight of 117.15 and a melting point of 105-108 °C .

Scientific Research Applications

Synthesis of Nociceptin Antagonists

Tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate is involved in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method has been developed for producing an intermediate useful in the synthesis of these antagonists. This method includes diastereoselective reduction and isomerization steps, proving its applicability for large-scale operations (H. Jona et al., 2009).

Intermediate for Anticancer Drugs

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method has been established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in the production of these drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions (Binliang Zhang et al., 2018).

Catalysis in Organic Synthesis

The compound is also used in catalysis within organic synthesis. Specifically, it has been employed in Rhodium-catalyzed enantioselective additions, illustrating its versatility in complex chemical processes (M. Storgaard & J. Ellman, 2009).

Synthesis of Drug Intermediates

Efficient synthesis processes have been designed for drug intermediates involving this compound. For example, an environmentally friendly seven-step process has been created for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester (Geng Min, 2010).

Safety And Hazards

Safety information for a similar compound, tert-butyl (2- (trifluoromethyl)pyridin-4-yl)methylcarbamate, is available . The MSDS can be found at the provided link .

Future Directions

While specific future directions for the requested compound were not found, the increasing interest in trifluoromethyl group-containing drugs suggests that this area of research will continue to grow .

properties

IUPAC Name

tert-butyl N-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-6-4-5-7-15(14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZUSUFRLNVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate

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